molecular formula C11H14O2 B15210226 2-Methoxy-5-phenyloxolane CAS No. 63298-04-4

2-Methoxy-5-phenyloxolane

Cat. No.: B15210226
CAS No.: 63298-04-4
M. Wt: 178.23 g/mol
InChI Key: RBUGNMGCXSOJSJ-UHFFFAOYSA-N
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Description

2-methoxy-5-phenyltetrahydrofuran is an organic compound with the molecular formula C11H14O2 It is a heterocyclic compound containing a tetrahydrofuran ring substituted with a methoxy group and a phenyl group

Properties

CAS No.

63298-04-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-5-phenyloxolane

InChI

InChI=1S/C11H14O2/c1-12-11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3

InChI Key

RBUGNMGCXSOJSJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-phenyltetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated multi-walled carbon nanotubes as a recyclable catalyst under ultrasound irradiation . This method offers advantages such as short reaction times, high yields, and simplicity of the procedure.

Industrial Production Methods

Industrial production methods for 2-methoxy-5-phenyltetrahydrofuran are not well-documented in the literature. the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-methoxy-5-phenyltetrahydrofuran involves its interaction with various molecular targets. For example, during hydrolysis, the rate-determining step involves the formation of an oxocarbocation, which then undergoes further reactions . The compound’s unique structure allows it to participate in specific chemical pathways, making it valuable for targeted applications.

Comparison with Similar Compounds

2-methoxy-5-phenyltetrahydrofuran can be compared with other similar compounds, such as:

The uniqueness of 2-methoxy-5-phenyltetrahydrofuran lies in its combination of a methoxy group and a phenyl group on a tetrahydrofuran ring, which imparts specific chemical properties and reactivity.

Biological Activity

2-Methoxy-5-phenyloxolane is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The molecular structure of 2-Methoxy-5-phenyloxolane can be represented as follows:

C11H12O Molecular Formula \text{C}_{11}\text{H}_{12}\text{O}\quad \text{ Molecular Formula }

Antimicrobial Activity

Research indicates that compounds with similar oxolane structures exhibit significant antimicrobial properties. A study highlighted the efficacy of various secondary metabolites derived from fungi, which showed potent antibacterial and antifungal activities. While specific data on 2-Methoxy-5-phenyloxolane is limited, related compounds have demonstrated minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Candida albicans .

CompoundPathogenMIC (μg/mL)
Compound AS. aureus0.39 - 12.50
Compound BC. albicans7.8
2-Methoxy-5-phenyloxolaneTBDTBD

Anticancer Activity

The anticancer potential of oxolane derivatives has been explored in various studies. For instance, compounds similar to 2-Methoxy-5-phenyloxolane have shown cytotoxic effects against human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Cell LineIC50 (μM)
HeLa27.8
MCF-721.1
NCI-H1876.7

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, showcasing promising results in reducing oxidative damage .

Study on Secondary Metabolites

A study conducted on the secondary metabolites from the fungus Xylaria hypoxylon revealed that several compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism for the anticancer activity of oxolane derivatives .

In Vivo Studies

In vivo studies assessing the biological activity of related compounds have demonstrated their efficacy in reducing tumor growth in animal models, further supporting their potential therapeutic applications .

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